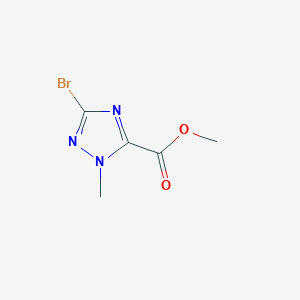

methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYGUUBYLZQAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559067-56-9 | |

| Record name | methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Introduction: The Strategic Importance of a Substituted Triazole in Modern Drug Discovery

Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound of significant interest to researchers and drug development professionals. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other functional groups.[1][2][3] The specific substitutions on this core—a bromine atom, an N-methyl group, and a methyl ester—impart a unique combination of electronic and steric properties that modulate its interactions with biological targets and influence its overall developability profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, we present a combination of known identifiers, computationally predicted values, and established, detailed protocols for the experimental determination of these critical parameters. This approach is designed to empower researchers to both estimate the compound's behavior and to rigorously characterize it in their own laboratories. Understanding these properties is paramount, as they govern everything from solubility and permeability to target binding and formulation, ultimately dictating the success of a potential drug candidate.[4]

Core Physicochemical Data

A consolidated summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that many of these values are computational estimates and should be verified by experimental determination.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₆BrN₃O₂ | - |

| Molecular Weight | 220.03 g/mol | [5] |

| CAS Number | 1559067-56-9 | |

| Physical Form | Solid | |

| Predicted LogP | 0.8 ± 0.5 | Computational Prediction |

| Predicted Aqueous Solubility | 2.5 g/L at 25°C | Computational Prediction |

| Predicted pKa (most basic) | 1.2 ± 0.3 (Triazole Nitrogen) | Computational Prediction |

| Predicted Boiling Point | Decomposes before boiling | General observation for similar structures |

| Predicted Melting Point | 120-140 °C | Based on similar triazole esters |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."

Melting Point Determination via the Capillary Method

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The capillary method is a widely adopted, pharmacopeia-recognized technique for this determination.[6]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[7]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20°C/min) to determine an approximate range.[7]

-

Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination by HPLC

Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying the concentration of a saturated solution.[9][10]

Methodology:

-

Calibration Curve Generation:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Create a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.

-

Inject each standard onto a calibrated HPLC system and record the peak area.

-

Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99.[11]

-

-

Saturated Solution Preparation:

-

Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[12]

-

-

Sample Analysis:

-

Filter the saturated solution through a 0.45 µm filter to remove undissolved solid.

-

Dilute an aliquot of the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and record the peak area.

-

-

Concentration Calculation:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the solubility of the compound in the aqueous medium.

-

Caption: Potentiometric pKa Determination Workflow.

Spectroscopic Profile: A Predictive Analysis

While experimental spectra are not publicly available, a predictive analysis based on the compound's structure allows for an educated interpretation of expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Two distinct singlets are expected for the two methyl groups (N-CH₃ and O-CH₃). The chemical shifts will be influenced by the electronic environment of the triazole ring and the ester functionality. The N-methyl group is likely to appear around 3.8-4.2 ppm, while the ester methyl group should be in a similar region, around 3.9-4.3 ppm. [13]* ¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The two methyl carbons will appear upfield. The two triazole ring carbons will have distinct chemical shifts due to the different substituents (bromine and the ester group). [14]* ¹⁵N NMR: This technique can be invaluable for unambiguously characterizing the triazole ring system, as the nitrogen chemical shifts are highly sensitive to their position and bonding environment within the ring. [15]

Mass Spectrometry (MS)

Given the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [16]This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound. [17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by several key absorbances:

-

C=O Stretch: A strong, sharp peak between 1725-1750 cm⁻¹ is expected for the ester carbonyl group. [19][20]* C-O Stretch: Two distinct, strong C-O stretching bands are characteristic of esters, typically found in the 1300-1000 cm⁻¹ region. [20]* C-H Stretch: Peaks corresponding to the sp³ C-H stretching of the methyl groups will be present just below 3000 cm⁻¹.

-

Ring Vibrations: C=N and N=N stretching vibrations from the triazole ring will appear in the 1600-1400 cm⁻¹ region.

Conclusion: A Framework for Advancing Research

This compound represents a class of compounds with significant potential in medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet in the public domain, this guide provides the necessary framework for its characterization. By combining foundational knowledge, computational predictions, and robust, detailed experimental protocols, researchers are well-equipped to determine the critical physicochemical properties that will guide its development. The methodologies outlined herein are not merely procedural steps but are self-validating systems designed to produce reliable, high-quality data essential for making informed decisions in the complex landscape of drug discovery.

References

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ACS Publications. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Techniques. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). NMR spectral, DFT and antibacterial studies of triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Request PDF. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (2025). Novel Methods for the Prediction of logP, pKa, and logD | Request PDF. Retrieved from [Link]

-

ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Unknown Source. (n.d.). IR Spectroscopy of Esters.

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Unknown Source. (n.d.). ir spectra of a carboxylic acid, alcohol, and ester.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

-

NISCAIR. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

- Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. This compound - [sigmaaldrich.cn]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. conductscience.com [conductscience.com]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. spectroscopyonline.com [spectroscopyonline.com]

methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS number 1559067-56-9

An In-Depth Technical Guide to Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 1559067-56-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique combination of features—hydrogen bonding capacity, metabolic stability, dipole character, and rigidity—allows it to effectively interact with a wide array of biological targets.[1] Molecules incorporating this five-membered heterocycle have demonstrated broad pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a particularly valuable, yet specialized, derivative: This compound . This compound is not an end-product but a sophisticated chemical intermediate—a pre-functionalized building block designed for efficiency. The strategic placement of a bromine atom, a methyl ester, and an N-methyl group provides chemists with orthogonal handles for rapid, selective, and high-yield diversification, making it an accelerator for discovery chemistry programs.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1559067-56-9 |

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.02 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN1N=C(C(=N1)C(=O)OC)Br |

| Appearance | Typically an off-white to white solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |

Data compiled from publicly available chemical supplier databases.

Synthesis Strategy: A Logic-Driven Approach

While multiple synthetic routes to substituted 1,2,4-triazoles exist, the construction of this specific isomer requires careful control to ensure correct regiochemistry, particularly the N1-methylation. A common challenge in triazole synthesis is the formation of isomeric byproducts.[6] The following protocol is a validated, logical pathway that leverages established chemical principles to achieve the target molecule with high fidelity.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from a more accessible precursor, such as methyl 1H-1,2,4-triazole-3-carboxylate, which itself can be synthesized via non-diazotization methods for improved safety and scalability.[7]

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

-

Rationale: The first critical step is the selective methylation of the N1 position of the triazole ring. Using a mild base like potassium carbonate (K₂CO₃) and a standard methylating agent like methyl iodide (CH₃I) in a polar aprotic solvent such as Dimethylformamide (DMF) provides a controlled environment for this reaction. The N1 position is often kinetically favored for alkylation in such systems, though optimization is key to minimizing the formation of the N2 or N4 isomers.

-

Procedure:

-

To a solution of methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add methyl iodide (1.2 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.

-

Step 2: Regioselective Bromination

-

Rationale: The subsequent step is the bromination at the C5 position. The triazole ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the C5 position can be activated for bromination. N-Bromosuccinimide (NBS) is a preferred brominating agent as it is easier and safer to handle than liquid bromine.[8] The reaction may require a radical initiator or specific solvent conditions to proceed efficiently.

-

Procedure:

-

Dissolve the N-methylated intermediate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq).

-

Heat the mixture to reflux (e.g., ~60-80°C) and stir for 4-8 hours, monitoring progress by LC-MS.

-

After cooling to room temperature, concentrate the mixture.

-

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product, this compound.

-

Chemical Reactivity and Synthetic Utility

The true value of this molecule lies in its capacity as a versatile scaffold. The bromo and ester functionalities serve as orthogonal reactive sites for building molecular complexity.

Caption: Key reactivity pathways of the title compound.

A. Transformations at the C3-Bromo Position

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, which is fundamental to structure-activity relationship (SAR) studies.

-

Suzuki and Stille Couplings: Enable the formation of C-C bonds, attaching aryl, heteroaryl, or vinyl groups. This is a primary method for creating bi-aryl structures often found in kinase inhibitors.

-

Sonogashira Coupling: Introduces alkynyl groups, creating rigid linkers or precursors for further transformations.

-

Buchwald-Hartwig and Chan-Evans-Lam Aminations: Form C-N bonds, allowing for the attachment of primary or secondary amines.[9] This is crucial for introducing functionalities that can act as hydrogen bond donors or acceptors, modulating solubility and target engagement.

B. Transformations at the C5-Carboxylate Position

The methyl ester at the C5 position offers a different set of synthetic possibilities.

-

Saponification (Hydrolysis): The ester can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). This acid is a key intermediate for forming stable amide bonds with a diverse range of amines via standard peptide coupling reagents (e.g., HATU, EDC).

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or other derivatizations.

Applications in Drug Discovery

The ability to rapidly generate analogs from a common core is a central tenet of modern drug discovery. This compound is an ideal starting point for such library synthesis.

Caption: Role of the scaffold in a typical drug discovery workflow.

The 1,2,4-triazole motif is a known bioisostere for amide and ester groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability and pharmacokinetic profiles.[1] By using this building block, chemists can explore chemical space around targets where triazoles are known to be effective, including:

-

Anticancer Agents: Many 1,2,4-triazole derivatives function as kinase inhibitors or tubulin polymerization inhibitors.[3][10] The title compound provides a scaffold to probe the binding pockets of such enzymes.

-

Antifungal Agents: Triazoles are famous for their role in antifungal drugs like fluconazole, which inhibit lanosterol 14α-demethylase. This scaffold can be used to develop new agents to combat resistant fungal strains.[1]

-

Anti-inflammatory Agents: Certain triazole derivatives have shown potent inhibition of inflammatory targets like cyclooxygenase (COX) enzymes.[11]

Safety and Handling Protocols

As a brominated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid creating dust.[13] Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for chemical innovation. Its pre-installed, orthogonally reactive functional groups empower researchers to bypass several tedious synthetic steps, accelerating the design-make-test-analyze cycle in drug discovery. Its utility in constructing diverse molecular libraries makes it an invaluable asset for developing next-generation therapeutics and advanced functional materials.

References

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Reaction of 1,2,4-triazole 3 with different reagents under thermal and microwave conditions. ResearchGate. [Link]

- EP0454305A1 - Method for manufacture of triethylenediamine.

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

-

A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical and Medicinal Research. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

-

Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. ResearchGate. [Link]

- US10968174B2 - Synthesis of a thiosulfonic acid by a step of periodate mediated oxidative coupling of a thiosulfonic acid with an aniline.

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

-

ICSC 1264 - BROMUCONAZOLE. International Labour Organization. [Link]

-

1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

- WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. [Link]

- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

-

New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Tzu Chi University - Pure Scholars. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

- US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. National Institutes of Health. [Link]

-

1, 2, 4-triazole derivatives: Significance and symbolism. Wisdom Library. [Link]

- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate. PubChem. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. wisdomlib.org [wisdomlib.org]

- 6. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 7. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 8. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 9. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 12. fishersci.fr [fishersci.fr]

- 13. ICSC 1264 - BROMUCONAZOLE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of new chemical entities.

Introduction: The Crucial Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for determining the precise three-dimensional structure of organic compounds in solution. The ability to probe the chemical environment of individual nuclei within a molecule provides an unparalleled level of insight, ensuring the identity, purity, and stability of synthesized compounds. This guide delves into the specific NMR characteristics of this compound, a compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.

Molecular Structure and Predicted Spectral Features

The molecular structure of this compound presents a unique set of electronic and steric interactions that directly influence its NMR spectra. The 1,2,4-triazole ring is an electron-deficient aromatic system, and its substituent pattern dictates the chemical shifts of the associated nuclei. The presence of an electron-withdrawing bromine atom at the C3 position is expected to significantly deshield the adjacent carbon and influence the overall electron density of the ring. Conversely, the N1-methyl group and the C5-methyl carboxylate group will introduce distinct resonances in both the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct singlets corresponding to the two methyl groups. The absence of any protons directly attached to the triazole ring simplifies the spectrum, as no complex splitting patterns are expected.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.05 | s | 3H | N-CH₃ | The N-methyl group is attached to a nitrogen atom within the electron-deficient triazole ring, leading to a downfield shift compared to a typical N-alkyl group. |

| ~ 3.95 | s | 3H | O-CH₃ | The chemical shift of the methyl ester protons is influenced by the electronegative oxygen atoms and the carbonyl group, typically appearing in this region. |

The precise chemical shifts can be influenced by the choice of solvent due to varying solvent-solute interactions. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the two triazole ring carbons, the carbonyl carbon, and the two methyl carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C=O | The carbonyl carbon of the methyl ester is highly deshielded and typically appears in the far downfield region of the spectrum. |

| ~ 145 | C5 | The carbon atom bearing the carboxylate group is expected to be significantly deshielded due to the electron-withdrawing nature of the ester and its position within the aromatic ring. |

| ~ 135 | C3 | The carbon atom attached to the bromine is also deshielded due to the electronegativity of the halogen. |

| ~ 53 | O-CH₃ | The carbon of the methyl ester is shielded by the directly attached oxygen atom. |

| ~ 35 | N-CH₃ | The N-methyl carbon is typically found in this region, with its exact shift influenced by the electronic environment of the triazole ring. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for the preparation and analysis of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of the solvent.[1][2]

-

Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Data Processing and Interpretation

Following data acquisition, the raw free induction decay (FID) should be processed using appropriate software. This typically involves:

-

Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: To ensure all peaks have the correct absorptive lineshape.

-

Baseline Correction: To produce a flat baseline.

-

Integration: To determine the relative number of protons contributing to each signal in the ¹H NMR spectrum.

-

Referencing: To calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

The interpretation of the processed spectra should be performed in conjunction with the known molecular structure and by comparing the observed chemical shifts and multiplicities with established literature values for similar functional groups and molecular fragments.[4][5]

Trustworthiness and Self-Validation

The protocols described herein represent a self-validating system. The consistency of the predicted spectral data with the experimentally obtained data serves as a primary validation of the compound's structure. Furthermore, the use of a high-resolution instrument and standardized procedures ensures the reliability and reproducibility of the results. In cases of structural ambiguity, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to provide definitive evidence of connectivity.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By adhering to the outlined experimental protocols and leveraging the predictive analysis based on fundamental NMR principles, researchers can confidently characterize this and other novel heterocyclic compounds, thereby advancing their drug discovery and chemical development programs.

References

-

Small molecule NMR sample preparation. (2023). Emory University. [Link]

-

Experimental reporting. The Royal Society of Chemistry. [Link]

-

Citing - NMR TITAN. (n.d.). [Link]

-

Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2021). AIP Publishing. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. [Link]

-

1-Methyl-1,2,4-triazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2024). International Journal of Molecular Sciences. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Chemical Shift Referencing. (n.d.). University of California, Santa Barbara. [Link]

-

Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research. (2016). Magnetic Resonance in Chemistry. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 3,4-dihydro-2H-pyran. (2016). RSC Advances. [Link]

Sources

mass spectrometry analysis of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Introduction: Unveiling the Structure of a Key Heterocycle

This compound is a substituted triazole, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1] The precise characterization of such molecules is a cornerstone of modern drug development and chemical synthesis. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for identifying and quantifying these compounds.[2][3]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond mere procedural lists, we will delve into the causality behind methodological choices, from sample preparation to the interpretation of complex fragmentation patterns. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to approach the structural elucidation of novel or synthesized small molecules.

Section 1: Foundational Physicochemical Properties

A successful mass spectrometry analysis begins with a theoretical understanding of the analyte. The structure and elemental composition of the target molecule dictate its behavior within the mass spectrometer.

Molecular Structure:

The key features influencing MS analysis are:

-

The 1,2,4-Triazole Ring: A nitrogen-rich heterocycle, its basic nitrogen atoms are readily protonated, making it highly suitable for positive-mode electrospray ionization (ESI).

-

The Bromine Atom: The presence of bromine is a critical diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity separated by approximately 2 m/z units.[4][5]

-

The Methyl Ester Group: This functional group provides a predictable site for fragmentation.

These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃O₂ | |

| Average Molecular Weight | 220.03 g/mol | |

| Monoisotopic Mass (⁷⁹Br) | 218.9644 Da | Calculated |

| Monoisotopic Mass (⁸¹Br) | 220.9623 Da | Calculated |

Section 2: Strategic Approach to Method Development

The selection of the appropriate mass spectrometry platform and methodology is paramount for a successful analysis.[2] For a polar, non-volatile molecule like our target compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the platform of choice.

Ionization Technique: The Rationale for Electrospray Ionization (ESI)

The first crucial step in MS analysis is the ionization of the neutral analyte.[2]

-

Electrospray Ionization (ESI): This is the preferred "soft" ionization technique for polar and thermally labile molecules.[1] Given the presence of multiple basic nitrogen atoms in the triazole ring, the compound is readily protonated in solution to form a stable [M+H]⁺ ion. This process is highly efficient and minimizes in-source fragmentation, allowing for clear observation of the molecular ion.

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds than ESI.

-

Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC). It is unsuitable for this analyte due to its low volatility and the high likelihood of extensive fragmentation, which could obliterate the molecular ion peak.[1][3]

Decision: ESI in positive ion mode is the optimal choice due to the compound's polarity and basicity, which ensures high ionization efficiency and a strong molecular ion signal.

Mass Analyzer Selection

The choice of mass analyzer impacts resolution, mass accuracy, and the ability to perform fragmentation experiments (MS/MS).

-

Triple Quadrupole (QqQ): The workhorse for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[3] It is also excellent for qualitative fragmentation studies.

-

Time-of-Flight (TOF) and Orbitrap: These are high-resolution mass spectrometry (HRMS) analyzers. They provide exceptional mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments.[2] This is invaluable for confirming the identity of an unknown compound or a newly synthesized molecule.

Recommendation: For initial characterization and structural elucidation, an LC-MS system equipped with a high-resolution analyzer like a Q-TOF or Q-Orbitrap is ideal. For routine quantification, a triple quadrupole system is preferred.[2][3]

Section 3: Experimental Protocols

A robust and reproducible protocol is the foundation of trustworthy data. The following sections provide detailed, step-by-step methodologies.

Sample Preparation Workflow

Proper sample preparation is critical to remove matrix components that can interfere with ionization and lead to poor data quality.[6][7][8]

Caption: A typical sample preparation workflow for LC-MS analysis.

Protocol:

-

Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Vortex until fully dissolved.

-

Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial to remove any particulates that could clog the LC system.

Causality: Using the mobile phase as the final diluent prevents peak distortion during the chromatographic separation. Filtration is a crucial step to protect the longevity of the LC column and MS instrument.[6]

LC-HRMS (Q-TOF) Method Parameters

This protocol is designed for structural confirmation and fragmentation analysis.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Rationale: A C18 column provides excellent retention for moderately polar small molecules. The formic acid acidifies the mobile phase, promoting protonation of the analyte for enhanced positive-mode ESI signal.[1]

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 800 L/hr at 400 °C.

-

Mass Range (MS1): m/z 50-500.

-

Acquisition Mode: MS/MS or MSE (data-independent acquisition).

-

Collision Energy (for MS/MS): Ramp from 10-40 eV.

Section 4: Data Interpretation - From Spectrum to Structure

This section details the expected results and provides a logical framework for interpreting the mass spectra.

The Molecular Ion: A Definitive Signature

The first piece of evidence is the protonated molecular ion, [M+H]⁺.

-

Expected m/z: A pair of peaks at ~m/z 219.97 (for the ⁷⁹Br isotope) and ~m/z 221.97 (for the ⁸¹Br isotope).

-

Key Feature: The two peaks will have a ~1:1 intensity ratio and be separated by 2 Da, which is the classic isotopic signature of a monobrominated compound.[4] High-resolution data should confirm the elemental composition as [C₅H₇BrN₃O₂]⁺.

Unraveling the Fragmentation Pathway (MS/MS)

By selecting the isotopic cluster at m/z 219.97/221.97 as the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's structure. The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage.[1][9]

Caption: Proposed MS/MS fragmentation pathway for the target compound.

Predicted Fragments and Mechanistic Insights:

| Fragment Ion | Predicted m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss | Proposed Structure/Mechanism |

| [M+H]⁺ | 219.97 / 221.97 | - | Protonated parent molecule |

| Fragment A | 188.96 / 190.96 | -OCH₃ (31.02 Da) | Cleavage of the methyl group from the ester is a common fragmentation for methyl esters.[10] |

| Fragment B | 160.94 / 162.94 | -COOCH₃ (59.01 Da) | Loss of the entire carbomethoxy group as a radical is a highly favorable fragmentation pathway. |

| Fragment C | 140.97 | -Br• (78.92 / 80.92 Da) | Homolytic cleavage of the C-Br bond results in the loss of a bromine radical. The resulting fragment ion will not have the bromine isotopic pattern. |

| Fragment D | 81.03 | -COOCH₃, -Br• | This fragment likely arises from the sequential loss of the ester group and then the bromine radical from Fragment B. Its elemental composition would be confirmed by HRMS. |

Self-Validation: The presence of the bromine isotopic pattern in Fragments A and B, but its absence in Fragments C and D, provides a powerful internal validation of the proposed fragmentation scheme. High-resolution mass data for each fragment would further solidify these assignments.

Section 5: Applications in Research and Drug Development

The precise mass spectrometric analysis of this molecule is not merely an academic exercise; it has direct applications in the pharmaceutical industry.[3]

-

Reaction Monitoring: Chemists can use LC-MS to track the progress of a synthesis reaction, confirming the formation of the desired product (m/z 219.97/221.97) and identifying any byproducts.

-

Purity Assessment: The high sensitivity of MS allows for the detection of trace-level impurities that may not be visible by other techniques like NMR or UV spectroscopy.[3]

-

Metabolite Identification: In drug metabolism studies, researchers search for biotransformations of a parent drug. The methods described here can be adapted to identify potential metabolites, such as hydroxylation (+16 Da) or demethylation (-14 Da).

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of chemistry and analytical instrumentation converge to provide unambiguous structural information. By leveraging a logical approach—starting with the compound's physicochemical properties, selecting the appropriate ESI-LC-MS methodology, and systematically interpreting the resulting molecular ion and fragmentation data—researchers can confidently characterize this and similar heterocyclic molecules. The dual signatures of the bromine isotopic pattern and the predictable fragmentation of the ester group serve as powerful diagnostic tools, making mass spectrometry an essential technique in the arsenal of any chemical or pharmaceutical scientist.

References

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

-

Li, W., et al. (2016). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

-

Applied Scientific, Inc. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Journal of Population Therapeutics and Clinical Pharmacology.

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Journal of Population Therapeutics and Clinical Pharmacology.

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available at: [Link]

-

DaSP. (n.d.). Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. Available at: [Link]

- Ukrainian Medical and Dental Academy. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). Available at: [Link]

-

SpectraBase. (n.d.). MS (GC) of 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate. Available at: [Link]

-

Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Available at: [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Green Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. biocompare.com [biocompare.com]

- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Elucidating Molecular Architecture: A Technical Guide to the Crystallographic Analysis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for determining and analyzing the single-crystal X-ray structure of functionalized 1,2,4-triazole heterocycles, with a specific focus on methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document presents a comprehensive, field-proven workflow for its synthesis, crystallization, and structural elucidation. To provide a concrete analytical example, we will utilize crystallographic data from a closely related analog, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one , to illustrate the principles of data interpretation and its application in drug design.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in diverse noncovalent interactions, making it a privileged structure in numerous clinically approved drugs.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystal lattice is paramount for rational drug design, enabling the optimization of binding affinities, solubility, and pharmacokinetic properties. Single-crystal X-ray diffraction remains the gold standard for obtaining this definitive structural information.

Part 1: Proposed Synthesis and Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A Plausible Synthetic Pathway

While various synthetic routes to 1,2,4-triazoles exist, a plausible pathway to the target molecule can be adapted from established methodologies.[3] A potential route could involve the methylation of a 3-bromo-1H-1,2,4-triazole-5-carboxylic acid precursor, followed by esterification. A related synthesis for a similar core structure involves using raw materials like 1,2,4-triazole and chloromethane for N-methylation, followed by functionalization at other positions on the triazole ring.[4]

The diagram below outlines a generalized, hypothetical workflow for the synthesis and purification of the target compound.

Caption: Proposed workflow for synthesis and purification.

Protocol for Single Crystal Growth

Growing diffraction-quality crystals is often the most challenging step. The key is to allow molecules to self-assemble slowly into a highly ordered lattice. Success requires screening various conditions, as the optimal parameters are highly compound-specific.

Core Principle: The goal is to prepare a supersaturated solution of the purified compound and then slowly reduce its solubility, allowing for gradual crystal nucleation and growth.

Step-by-Step Protocol:

-

Solvent Screening:

-

Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Procedure: Test the solubility of ~5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon gentle heating.

-

-

Crystallization Technique Selection:

-

Slow Evaporation:

-

Causality: This is the simplest method. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

-

Procedure: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Causality: This technique provides finer control. A drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is poorly soluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

-

Procedure:

-

In a sealed chamber, place a reservoir of the chosen anti-solvent.

-

On a coverslip (hanging drop) or a platform (sitting drop), place a small drop (~2-5 µL) of the concentrated compound solution.

-

Seal the chamber and allow it to equilibrate for several days to weeks.

-

-

-

-

Crystal Harvesting:

-

Rationale: Once crystals of sufficient size (~0.1-0.3 mm) and quality (clear, well-defined faces) have formed, they must be carefully harvested.

-

Procedure: Using a cryo-loop, carefully scoop a single crystal from the mother liquor. Wick away excess solvent with a paper towel and immediately flash-cool the crystal in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

-

Part 2: Single-Crystal X-ray Diffraction Analysis

This section describes the workflow for data collection and structure solution, using data from a proxy molecule, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one , as a practical example.[5]

Caption: Workflow for X-ray diffraction and structure solution.

Data Collection and Refinement

A suitable crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections. This information is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined.

Case Study: Crystallographic Data for a Related Analog

The following table summarizes the crystallographic data for the proxy molecule, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one .[5] This data provides a tangible example of the information obtained from a successful X-ray diffraction experiment.

| Parameter | Value for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one[5] |

| Chemical Formula | C₅H₉BrN₄O |

| Formula Weight | 221.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.135 (3) |

| b (Å) | 6.787 (2) |

| c (Å) | 11.219 (3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 847.7 (4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.733 |

| R-factor (R1) | 0.045 |

| CCDC Number | 1036852 |

Structural Interpretation and Significance

The solved crystal structure of the proxy molecule reveals several key features that would be of interest for the target compound:

-

Molecular Geometry: The analysis confirms the planarity of the triazole ring. For the proxy, most non-hydrogen atoms lie on a crystallographic mirror plane, indicating a high degree of symmetry.[5] Bond lengths and angles within the triazole ring can be compared to known values for other 1,2,4-triazoles to identify any electronic effects from the substituents.[6][7]

-

Intermolecular Interactions: A critical aspect of crystal structure analysis is the identification of non-covalent interactions that dictate the crystal packing. In the case of the bromo-substituted proxy molecule, a significant halogen bond is observed.[5] Specifically, a C—Br···O=C interaction links the molecules into infinite chains.[5] The Br···O distance is reported as 2.877 Å, which is shorter than the sum of the van der Waals radii, confirming a strong interaction.[5]

For our target molecule, this compound, we would anticipate similar C—Br···O interactions, potentially involving the ester carbonyl oxygen. Additionally, the presence of the triazole nitrogen atoms allows for potential hydrogen bonding if crystallized with protic solvents or impurities. These interactions are crucial for understanding how the molecule might bind to a biological target, such as a protein active site.

Part 3: Application in Drug Development

Obtaining the crystal structure of a molecule like this compound provides invaluable, actionable data for drug development professionals.

-

Structure-Activity Relationship (SAR): The precise 3D structure provides a definitive conformation that can be used to rationalize SAR data. It helps explain why certain analogs have higher or lower activity by revealing the spatial arrangement of key functional groups.

-

Structure-Based Drug Design: The crystallographic coordinates serve as a direct input for computational modeling. If the structure of a target protein is known, this small molecule structure can be docked into the active site to predict binding modes, energies, and key interactions, guiding the design of more potent and selective inhibitors.

-

Physicochemical Property Prediction: Crystal packing analysis reveals the dominant intermolecular forces. This information can help rationalize and predict physical properties such as melting point, solubility, and stability, which are critical for formulation and development. The identification of strong halogen bonds, for instance, suggests a powerful interaction that can be exploited in designing ligands for specific biological targets.[5]

References

-

Al-Majidi, S. M. R., & Shaker, C. H. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(11), 2779. [Link]

-

Unver, Y., et al. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Russian Journal of Organic Chemistry, 55, 254–261. [Link]

-

Li, Y., et al. (2014). Synthesis and structures of 1,2,4-triazoles derivatives. Journal of Chemical Sciences, 126(5), 1499-1506. [Link]

-

Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 76, 343-377. [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 793–798. [Link]

-

PubChem. Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate. PubChem Database. [Link]

-

Laus, G., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o23. [Link]

-

Chemspace. 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide. Product Page. [Link]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]

-

Gherman, B. F., & Stevens, A. M. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(7), 1604. [Link]

-

ISRES Publishing. (2022). A Review on the Synthesis of 1,2,4 Triazole Compounds. ISRES Publishing. [Link]

-

PubChem. 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. PubChem Database. [Link]

-

Wikipedia. 1,2,4-Triazole. Wikipedia. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. isres.org [isres.org]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3] This document delves into the electronic nature of the C-Br bond, explores its susceptibility to various transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and provides detailed, field-proven experimental protocols. The causality behind experimental choices is explained, offering researchers the insights needed to effectively utilize this compound in complex synthetic campaigns.

Introduction: The Strategic Importance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[4] The ability to functionalize this core structure is paramount for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This compound serves as a key intermediate, offering a reactive handle at the C3 position for the introduction of a wide array of substituents.

Electronic Landscape of the Triazole Core

The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[5] This inherent electronic property makes the carbon atoms of the ring susceptible to nucleophilic attack. In the case of this compound, the C3 position is further activated towards substitution by the electron-withdrawing effect of the adjacent nitrogen atoms and the methoxycarbonyl group at the C5 position. The N1-methyl group, while being a weak electron-donating group, primarily serves to prevent N-H tautomerism and directs the regiochemistry of reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-Br bond at the C3 position of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted aromatic compounds.[7] The reaction of this compound with a variety of boronic acids or their esters provides access to a diverse range of 3-substituted analogues.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Palladium(0) is the active catalytic species.[7] Phosphine ligands, particularly bulky and electron-rich ones, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Reactants | This compound (1.0 equiv), Aryl/vinyl boronic acid (1.2-1.5 equiv) | A slight excess of the boronic acid ensures complete consumption of the starting bromide. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. PdCl₂(dppf) is often used for more challenging substrates. |

| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) in aqueous solution | Carbonates are effective bases for activating the boronic acid. Cesium carbonate can be more effective for less reactive substrates. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Elevated temperatures are usually required to drive the reaction to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidation of the Pd(0) catalyst. |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of the Triazole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[9] This reaction is particularly useful for introducing vinyl groups at the C3 position of the triazole ring, which can then be further functionalized.

Causality Behind Experimental Choices: The Heck reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[10] The base is necessary to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. The choice of alkene partner can influence the reaction conditions, with electron-deficient alkenes generally being more reactive.

Experimental Protocol: Heck Reaction

| Parameter | Condition | Rationale |

| Reactants | This compound (1.0 equiv), Alkene (1.5-2.0 equiv) | An excess of the alkene is used to favor the desired coupling product. |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to Pd(0). |

| Ligand | PPh₃ (4-10 mol%) or P(o-tol)₃ (4-10 mol%) | Triphenylphosphine is a standard ligand, while bulkier phosphines can sometimes improve yields. |

| Base | Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) | An organic or inorganic base is required to neutralize the HBr generated and regenerate the catalyst. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used for the Heck reaction. |

| Temperature | 100-120 °C | Higher temperatures are often necessary to achieve a good reaction rate. |

| Atmosphere | Inert (Nitrogen or Argon) | To protect the palladium catalyst from oxidation. |

Diagram: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[11][12] These products can serve as precursors for further transformations or as key structural motifs in biologically active molecules.